molecular formula C3H7NO2 B1584228 Methyl glycinate CAS No. 616-34-2

Methyl glycinate

Cat. No. B1584228
Key on ui cas rn: 616-34-2
M. Wt: 89.09 g/mol
InChI Key: KQSSATDQUYCRGS-UHFFFAOYSA-N
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Patent
US07288388B2

Procedure details

The synthesis reaction was carried out by incubating a reaction liquid containing 100 mM test amino acid methyl ester, 150 mM L-glutamine, 100 mM borate buffer (pH 9.0), 10 mM EDTA and enzyme (0.05 U/ml) for 3 hours at 25° C., followed by determination of the quantity of the produced peptides by HPLC. As a result, 52.19 mM glycyl-L-glutamine was produced in the case of using glycine methyl ester as the L-amino acid methyl ester, 5.94 mM L-valyl-L-glutamine was produced in the case of using L-valine methyl ester, 0.59 mM L-isoleucyl-L-glutamine was produced in the case of using L-isoleucyl-L-glutamine, 4.31 mM L-methionyl-L-glutamine was produced in the case of using L-methionine methyl ester, 3.67 mM L-phenylalanyl-L-glutamine was produced in the case of using L-phenylalanine methyl ester, 40.44 mM L-seryl-L-glutamine was produced in the case of using L-serine methyl ester, 3.85 mM L-threonyl-L-glutamine was produced in the case of using L-threonine methyl ester, 0.23 mM L-glutaminyl-L-glutamine was produced in the case of using L-glutamine methyl ester, 1.24 mM L-tyrosyl-L-glutamine was produced in the case of using L-tyrosine methyl ester, 6.52 mM L-arginyl-L-glutamine was produced in the case of using L-arginine methyl ester, and 8.22 mM L-aspartyl-α-L-glutamine was produced in the case of using L-aspartic acid-α-methyl ester. In addition, peptides composed of the corresponding amino acids and L-glutamines were also confirmed to be produced in the case of using L-leucine methyl ester, L-asparagine methyl ester, L-lysine methyl ester, L-aspartic acid-β-methyl ester, L-aspartic acid-α,β-dimethyl ester or L-glutamic acid-γ-methyl ester as the amino acid methyl ester (determination of quantity of these was not performed since no standard preparation was available).
[Compound]
Name
amino acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
peptides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][C:5](=[O:7])[NH2:6].B([O-])([O-])[O-].C([N:26]([CH2:31][C:32]([OH:34])=[O:33])CC(O)=O)C[N:17](CC(O)=O)[CH2:18][C:19](O)=[O:20]>>[NH2:17][CH2:18][C:19]([NH:1][C@H:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][C:5](=[O:7])[NH2:6])=[O:20].[CH3:2][O:34][C:32](=[O:33])[CH2:31][NH2:26]

Inputs

Step One
Name
amino acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(N)=O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Five
Name
peptides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis reaction
CUSTOM
Type
CUSTOM
Details
a reaction liquid
ADDITION
Type
ADDITION
Details
containing 100 mM
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 25° C.

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)N[C@@H](CCC(N)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
COC(CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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